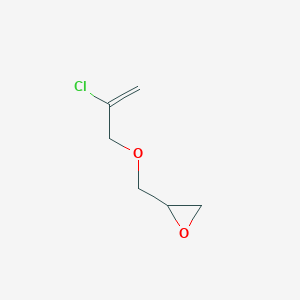
Methyl (1R,2S)-2-(acetyloxy)cyclohex-3-ene-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (1R,2S)-2-(acetyloxy)cyclohex-3-ene-1-carboxylate is a chemical compound with the molecular formula C10H14O4. It is a derivative of cyclohexene, featuring an acetyloxy group and a carboxylate ester. This compound is of interest in various fields, including organic synthesis and pharmaceutical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (1R,2S)-2-(acetyloxy)cyclohex-3-ene-1-carboxylate typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl (1R,2S)-2-(acetyloxy)cyclohex-3-ene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the acetyloxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohex-3-ene-1,2-dione, while reduction can produce cyclohex-3-ene-1,2-diol.
Applications De Recherche Scientifique
Methyl (1R,2S)-2-(acetyloxy)cyclohex-3-ene-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can serve as a probe to study enzyme-catalyzed reactions involving ester hydrolysis.
Medicine: It is investigated for its potential as a prodrug, where the ester group is hydrolyzed in vivo to release the active drug.
Industry: The compound is utilized in the production of pharmaceuticals and fine chemicals.
Mécanisme D'action
The mechanism of action of Methyl (1R,2S)-2-(acetyloxy)cyclohex-3-ene-1-carboxylate involves the hydrolysis of the ester bond to release the corresponding carboxylic acid and alcohol. This hydrolysis can be catalyzed by esterases or other hydrolytic enzymes. The released products can then interact with specific molecular targets, such as receptors or enzymes, to exert their biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl (1R,2S)-2-(acetyloxy)cyclohex-3-ene-1-carboxylate
- Propyl (1R,2S)-2-(acetyloxy)cyclohex-3-ene-1-carboxylate
Uniqueness
Methyl (1R,2S)-2-(acetyloxy)cyclohex-3-ene-1-carboxylate is unique due to its specific ester group, which can influence its reactivity and biological activity. Compared to its ethyl and propyl analogs, the methyl ester may exhibit different hydrolysis rates and interaction profiles with enzymes and receptors.
Propriétés
Numéro CAS |
60581-96-6 |
|---|---|
Formule moléculaire |
C10H14O4 |
Poids moléculaire |
198.22 g/mol |
Nom IUPAC |
methyl (1R,2S)-2-acetyloxycyclohex-3-ene-1-carboxylate |
InChI |
InChI=1S/C10H14O4/c1-7(11)14-9-6-4-3-5-8(9)10(12)13-2/h4,6,8-9H,3,5H2,1-2H3/t8-,9+/m1/s1 |
Clé InChI |
JTIOUNDRBIRCIL-BDAKNGLRSA-N |
SMILES isomérique |
CC(=O)O[C@H]1C=CCC[C@H]1C(=O)OC |
SMILES canonique |
CC(=O)OC1C=CCCC1C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,2-Dimethyl-1-[(trifluoromethyl)sulfanyl]aziridine](/img/structure/B14598291.png)




![N-(5-Phenylbicyclo[3.3.1]nonan-2-ylidene)hydroxylamine](/img/structure/B14598319.png)
![Butyl methyl [hydroxy(phenyl)methyl]phosphonate](/img/structure/B14598320.png)
![2-[(Benzylsulfanyl)methyl]-6-[(diethylamino)methyl]-4-nitrophenol](/img/structure/B14598321.png)





